Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Selective Detection
Phenoxybenzamine-d5 incorporates five deuterium atoms on the benzyl moiety, resulting in a molecular weight of 308.86 g/mol (free base) compared to 303.83 g/mol for unlabeled phenoxybenzamine, yielding a +5.03 Da mass shift [1]. This isotopic mass difference enables the mass spectrometer to independently monitor the analyte and internal standard via distinct selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without cross-talk interference. In contrast, the use of unlabeled phenoxybenzamine as an internal standard is analytically impossible due to identical m/z values; structurally analogous internal standards lack the chromatographic co-elution and matrix-matching behavior required for accurate quantification . The +5 Da spacing is sufficient to avoid isotopic overlap from the analyte's natural abundance M+1/M+2 peaks while remaining close enough to preserve near-identical fragmentation patterns.
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 308.86 g/mol |
| Comparator Or Baseline | Phenoxybenzamine (unlabeled): 303.83 g/mol |
| Quantified Difference | +5.03 Da mass shift; 5 deuterium atoms incorporated |
| Conditions | Calculated from molecular formula C18H17D5ClNO vs C18H22ClNO |
Why This Matters
This +5 Da mass shift is the minimum requirement for unambiguous mass spectrometric discrimination between analyte and internal standard, directly enabling selective quantification without which accurate bioanalysis is impossible.
- [1] US Patent US20120214875A1. Phenoxybenzamine Assay, Table I, 2012. View Source
